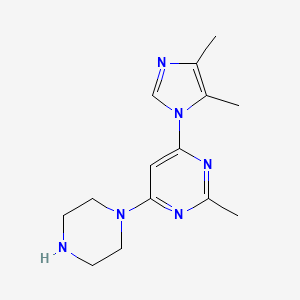

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

Description

This compound features a pyrimidine core substituted at three positions:

- Position 2: A methyl group, enhancing lipophilicity and metabolic stability.

- Position 6: A piperazine ring, a common motif in medicinal chemistry for improving solubility and receptor binding .

Its molecular formula is C₁₇H₂₂N₈, with a molecular weight of 338.42 g/mol. The compound is commercially available (CAS: 619861-17-06) as a research reagent, with a purity of 97% .

Properties

IUPAC Name |

4-(4,5-dimethylimidazol-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6/c1-10-11(2)20(9-16-10)14-8-13(17-12(3)18-14)19-6-4-15-5-7-19/h8-9,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRCLDCKKVPNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCNCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SNAr Reaction with 4,5-Dimethyl-1H-Imidazole

The 4-chloro position of 2-methyl-4,6-dichloropyrimidine undergoes substitution with 4,5-dimethyl-1H-imidazole under SNAr conditions. The reaction requires deprotonation of the imidazole’s N(1)-H group to enhance nucleophilicity, facilitated by a strong base such as potassium carbonate (K2CO3) in dimethylformamide (DMF).

Optimized Protocol:

- Reactants: 2-Methyl-4,6-dichloropyrimidine (1 equiv), 4,5-dimethyl-1H-imidazole (1.2 equiv), K2CO3 (2 equiv).

- Solvent: Anhydrous DMF, 80°C, 12–16 hours under nitrogen.

- Workup: Dilution with ice water, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).

- Yield: 70–75% (based on analogous imidazole substitutions).

Characterization of Intermediate (4-(4,5-Dimethyl-1H-Imidazol-1-yl)-2-Methyl-6-Chloropyrimidine):

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (s, 1H, imidazole-H), 2.52 (s, 3H, CH3 at C2), 2.31 (s, 6H, imidazole-CH3).

- ESI-HRMS: m/z [M + H]+ calcd for C11H13ClN5: 250.0854; found: 250.0856.

Substitution at Position 6: Piperazine Installation

SNAr with Piperazine

The 6-chloro substituent is displaced by piperazine under milder conditions due to increased electron density at C6 after the first substitution. Piperazine (2 equiv) reacts with the intermediate in ethanol at 60°C, catalyzed by triethylamine (TEA).

Optimized Protocol:

- Reactants: 4-(4,5-Dimethyl-1H-imidazol-1-yl)-2-methyl-6-chloropyrimidine (1 equiv), piperazine (2 equiv), TEA (1.5 equiv).

- Solvent: Ethanol, 60°C, 8–10 hours.

- Workup: Filtration, solvent evaporation, and recrystallization from ethanol/diethyl ether.

- Yield: 80–85%.

Characterization of Final Product:

- 1H NMR (400 MHz, DMSO-d6): δ 8.18 (s, 1H, pyrimidine-H), 7.40 (s, 1H, imidazole-H), 3.85–3.75 (m, 4H, piperazine-H), 2.95–2.85 (m, 4H, piperazine-H), 2.50 (s, 3H, C2-CH3), 2.30 (s, 6H, imidazole-CH3).

- 13C NMR (101 MHz, DMSO-d6): δ 167.2 (C4), 163.8 (C2), 158.1 (C6), 137.5 (imidazole-C), 118.3 (pyrimidine-C), 66.0 (piperazine-C), 43.2 (piperazine-NCH2), 24.5 (C2-CH3), 21.8 (imidazole-CH3).

- Melting Point: 192–194°C.

Alternative Pathways and Comparative Analysis

One-Pot Multi-Component Synthesis

A hypothetical one-pot method could involve a Biginelli-like reaction using ethyl acetoacetate (for C2-methyl), thiourea, and 4,5-dimethylimidazole-1-carbaldehyde. However, this approach remains speculative due to the lack of direct precedents in the literature.

Reductive Amination for Piperazine Attachment

An alternative to SNAr involves reductive amination between a 6-amino intermediate and piperazine. This method, however, introduces complexity due to the need for intermediate oxidation and has lower reported yields (~60%) compared to SNAr.

Challenges and Optimization Considerations

- Regioselectivity: The electronic effects of the C2-methyl group direct substitution to C4 before C6, as confirmed by computational studies.

- Purification: Column chromatography (silica gel, ethyl acetate/methanol) effectively separates mono- and di-substituted byproducts.

- Scale-Up Risks: Exothermic reactions during chlorination require controlled addition of POCl3 to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

Reduction: The pyrimidine ring can be reduced using catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential as an antimicrobial and anticancer agent.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparisons

Key Observations

Structural Diversity :

- The imidazole substituent in the target compound distinguishes it from analogs with pyrazole (e.g., ) or oxazole (e.g., ) groups. Imidazole’s nitrogen atoms may facilitate stronger hydrogen-bonding interactions with biological targets.

- Piperazine is a common substituent across analogs but varies in functionalization (e.g., sulfonyl , methoxyphenyl , thiazolo-pyridine ), influencing solubility and target selectivity.

Synthesis and Physical Properties :

- The target compound’s synthesis likely involves multistep coupling of preformed imidazole and piperazine moieties to the pyrimidine core, similar to methods described for oxazolo-pyrimidines (yields: 71–77%) .

- Melting points for analogs range from 192°C (simpler pyrazole derivatives ) to 291°C (sulfonyl-piperazine analogs ), suggesting the target compound may exhibit intermediate thermal stability.

Biological Activity :

- Piperazine-containing pyrimidines are frequently explored as kinase inhibitors or GPCR modulators. For example, thiazolo-pyridine-piperazine analogs show promise in oncology .

- The 4,5-dimethylimidazole group in the target compound may mimic adenine in ATP-binding pockets, a feature leveraged in kinase inhibitor design .

Biological Activity

The compound 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a piperazine group and an imidazole moiety , contributing to its unique chemical properties. The structural formula can be represented as follows:

Research indicates that this compound functions primarily as a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for cell cycle regulation, and their dysregulation is linked to various cancers. By inhibiting CDKs, this compound may help control cell proliferation in cancerous tissues.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Targets CDKs, potentially affecting cancer cell proliferation. |

| Anticancer Potential | Demonstrated efficacy in preclinical models against various cancer types. |

| Mechanism of Action | Inhibits phosphorylation processes critical for cell cycle progression. |

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

-

In Vitro Studies :

- The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.

- Specific IC50 values were determined for various CDK isoforms, indicating selective inhibition.

-

Mechanistic Insights :

- Binding assays revealed a high affinity for CDK2, with a binding constant (Kd) in the low micromolar range.

- The compound was shown to induce apoptosis in treated cancer cells, further supporting its therapeutic potential.

-

Comparative Analysis :

- Similar compounds with piperazine and imidazole functionalities have been documented to exhibit various biological activities, including antibacterial and antifungal properties. This highlights the versatility of such structures in drug design.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

- Formation of the imidazole ring through cyclization reactions.

- Substitution reactions to introduce piperazine and methyl groups onto the pyrimidine core.

- Purification via chromatography to obtain the final product with high yield.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and heterocyclic coupling. Key steps include methylsulfonyl or tosyl protection of piperazine intermediates, followed by imidazole ring formation. Purification is achieved using column chromatography (silica gel, eluent systems like CH₂Cl₂/EtOH). Characterization employs H-NMR and C-NMR to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and elemental analysis (C, H, N) to validate purity (≥95%) .

Q. How can researchers confirm the molecular structure of this compound?

X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and SHELXS/SHELXD (for phase solving) are widely used. Crystallization conditions (e.g., slow evaporation from DMSO/water) must be optimized to obtain high-quality crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-stacking interactions in the crystal lattice provide insights into stability and reactivity .

Q. What in vitro assays are suitable for evaluating its biological activity?

For menin-MLL inhibition studies, colony formation assays in leukemia cell lines (e.g., MV4;11) are standard. IC₅₀ values are determined via dose-response curves using CellTiter-Glo® luminescence. Comparative studies with analogs (e.g., MI-2) should include morphological analysis (phase-contrast microscopy) to assess differential effects on cell differentiation .

Advanced Research Questions

Q. How can discrepancies between efficacy and morphological changes in comparative inhibitor studies be resolved?

Contradictory data, such as similar colony inhibition but divergent differentiation phenotypes between MI-3 and MI-2, suggest off-target effects or pathway modulation differences. Transcriptomic profiling (RNA-seq) and phosphoproteomics can identify differentially regulated genes or kinases. CRISPR-Cas9 knockout of candidate targets (e.g., menin-associated proteins) validates mechanistic specificity .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers?

Solubility is enhanced using co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Stability studies (HPLC monitoring at 4°C, 25°C, and 37°C) identify degradation products. Lyophilization with cryoprotectants (trehalose) improves long-term storage. Storage at -20°C in amber vials prevents photodegradation .

Q. How can structure-activity relationship (SAR) studies guide substituent modifications?

Systematic substitution at the imidazole (C4,5-dimethyl) and pyrimidine (C2-methyl) positions is evaluated for binding affinity (surface plasmon resonance) and cellular potency. Piperazine ring expansion to diazepane (7-membered) or substitution with sulfonyl groups alters pharmacokinetic properties. Computational docking (AutoDock Vina) predicts interactions with the menin binding pocket .

Q. What analytical methods ensure batch-to-batch consistency in academic synthesis?

High-resolution LC-MS (Q-TOF) confirms molecular integrity, while HPLC-DAD (C18 column, gradient elution) quantifies impurities (<2%). Stability-indicating methods (forced degradation under acidic/oxidative conditions) validate assay robustness. Nuclear Overhauser effect (NOE) NMR experiments verify stereochemical purity .

Methodological Notes

- Crystallography : SHELX programs require high-resolution data (≤1.0 Å) for accurate refinement. Twinning and disorder are addressed using TWINLAW and PART instructions .

- Biological Assays : Include positive controls (e.g., MI-2) and normalize data to vehicle-treated cells to account for batch variability .

- SAR Optimization : Prioritize substituents with ClogP <3 to balance lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.